molecular formula C21H22ClFN2O3 B6032998 1-(4-chlorobenzyl)-N-[2-(4-fluorophenoxy)ethyl]-6-oxo-3-piperidinecarboxamide

1-(4-chlorobenzyl)-N-[2-(4-fluorophenoxy)ethyl]-6-oxo-3-piperidinecarboxamide

Cat. No. B6032998
M. Wt: 404.9 g/mol
InChI Key: AKZVOEXIVKZONF-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-N-[2-(4-fluorophenoxy)ethyl]-6-oxo-3-piperidinecarboxamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound has been found to exhibit promising pharmacological properties, making it a subject of interest for researchers.

Mechanism of Action

The exact mechanism of action of 1-(4-chlorobenzyl)-N-[2-(4-fluorophenoxy)ethyl]-6-oxo-3-piperidinecarboxamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. It has also been found to have an effect on the levels of certain neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
1-(4-chlorobenzyl)-N-[2-(4-fluorophenoxy)ethyl]-6-oxo-3-piperidinecarboxamide has been found to have a number of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and have an effect on the levels of certain neurotransmitters in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(4-chlorobenzyl)-N-[2-(4-fluorophenoxy)ethyl]-6-oxo-3-piperidinecarboxamide in lab experiments is its potential to inhibit the growth of cancer cells, making it a useful tool for studying cancer biology. However, one of the limitations is that its exact mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are several potential future directions for research on 1-(4-chlorobenzyl)-N-[2-(4-fluorophenoxy)ethyl]-6-oxo-3-piperidinecarboxamide. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in combination with other anticancer drugs to increase their effectiveness. Additionally, further research is needed to fully understand the compound's mechanism of action and to identify any potential side effects.

Synthesis Methods

The synthesis of 1-(4-chlorobenzyl)-N-[2-(4-fluorophenoxy)ethyl]-6-oxo-3-piperidinecarboxamide involves several steps. The first step involves the reaction of 4-chlorobenzyl chloride with piperidine to form 1-(4-chlorobenzyl)-piperidine. This is then reacted with ethyl 2-(4-fluorophenoxy)acetate to form 1-(4-chlorobenzyl)-N-[2-(4-fluorophenoxy)ethyl]piperidine. The final step involves the reaction of this compound with oxalyl chloride to form 1-(4-chlorobenzyl)-N-[2-(4-fluorophenoxy)ethyl]-6-oxo-3-piperidinecarboxamide.

Scientific Research Applications

1-(4-chlorobenzyl)-N-[2-(4-fluorophenoxy)ethyl]-6-oxo-3-piperidinecarboxamide has been found to exhibit potential applications in the field of medicine. It has been studied for its anticancer properties and has been found to inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-[2-(4-fluorophenoxy)ethyl]-6-oxopiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClFN2O3/c22-17-4-1-15(2-5-17)13-25-14-16(3-10-20(25)26)21(27)24-11-12-28-19-8-6-18(23)7-9-19/h1-2,4-9,16H,3,10-14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKZVOEXIVKZONF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(CC1C(=O)NCCOC2=CC=C(C=C2)F)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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